molecular formula C17H16BrNO B5240782 (2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one

Cat. No.: B5240782
M. Wt: 330.2 g/mol
InChI Key: JDAZPWVWORYCPF-ZHACJKMWSA-N
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Description

(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one is an organic compound that features a bromophenyl group and a methylbenzylamino group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one typically involves the condensation of 4-bromobenzaldehyde with 4-methylbenzylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]prop-2-en-1-one
  • (2E)-1-(4-bromophenyl)-3-[(4-methoxybenzyl)amino]prop-2-en-1-one

Uniqueness

(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one is unique due to the presence of both a bromophenyl and a methylbenzylamino group, which can confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-[(4-methylphenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-13-2-4-14(5-3-13)12-19-11-10-17(20)15-6-8-16(18)9-7-15/h2-11,19H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAZPWVWORYCPF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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